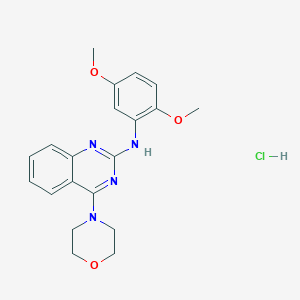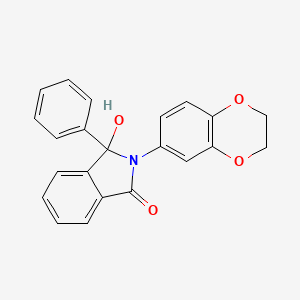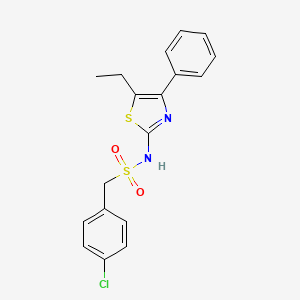![molecular formula C17H19N3O5S B4200774 N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4200774.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Vue d'ensemble
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as TATB, is a highly potent and selective inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling molecule that plays a key role in the regulation of cell growth, differentiation, and survival. TATB has been shown to have significant potential as a therapeutic agent for the treatment of various cancers, autoimmune diseases, and other disorders.
Mécanisme D'action
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide works by inhibiting the activity of SHP2, which is a key regulator of the RAS/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting SHP2, this compound can effectively block the activation of the RAS/ERK pathway, leading to the inhibition of tumor growth and other disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the RAS/ERK pathway, this compound has also been shown to inhibit the activity of other signaling pathways, including the JAK/STAT and PI3K/AKT pathways. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide is its high potency and selectivity for SHP2. This makes it an attractive target for therapeutic development, as it can effectively block the activity of SHP2 without affecting other signaling pathways. However, this compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are a number of potential future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of focus is the development of more potent and selective SHP2 inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of this compound's effects on other signaling pathways and disease processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its therapeutic potential.
Applications De Recherche Scientifique
N~1~-1,3-benzodioxol-5-yl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and pancreatic cancer. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential use in the treatment of obesity and metabolic disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-19(2)26(22,23)20(14-6-4-3-5-7-14)11-17(21)18-13-8-9-15-16(10-13)25-12-24-15/h3-10H,11-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUZNPIUVVTEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4200693.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-3-nitrobenzamide](/img/structure/B4200701.png)
![5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4200709.png)

![6-({[3-{[(5-chloro-2-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4200718.png)

![ethyl 4-(2,5-dimethylphenyl)-6-{[(2-furylmethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4200721.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200730.png)

![2-{1-[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4200748.png)
![1-methyl-5-nitro-2-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4200756.png)

![2-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4200784.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4200786.png)